1-(4-Fluorophenyl)cyclopropanamine

Vue d'ensemble

Description

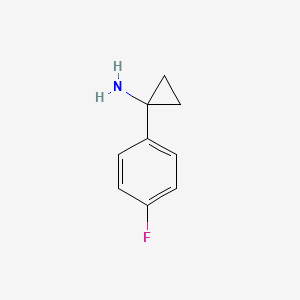

1-(4-Fluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10FN. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 4-fluorophenyl group and an amine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor. For example, the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst can yield the desired cyclopropane derivative. The nitrile group can then be reduced to an amine using hydrogenation or other suitable reducing agents .

Another method involves the cyclopropanation of 4-fluorostyrene using a cyclopropanating agent such as trimethylsulfoxonium iodide in the presence of a strong base like sodium hydride or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by purification steps to isolate the desired product. The choice of catalysts and reagents, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Fluorophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under suitable conditions.

Reduction: The compound can be reduced to form cyclopropylamines with different substituents.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclopropylamines.

Substitution: Formation of substituted phenylcyclopropanamines.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

1-(4-Fluorophenyl)cyclopropanamine is characterized by its cyclopropane structure, which allows for unique interactions with biological targets. Its mechanism of action primarily involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation and neuroprotection.

Scientific Research Applications

The compound has diverse applications across several fields:

- Medicinal Chemistry : It is being investigated for its potential therapeutic effects in treating neuropsychiatric disorders such as depression and anxiety. Research indicates that similar compounds can enhance serotonin levels in the brain, leading to antidepressant-like effects in animal models .

- Organic Synthesis : As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

- Neuroprotection : Studies have shown that this compound may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases. For instance, it demonstrated a decrease in reactive oxygen species (ROS) levels in vitro.

Antidepressant Effects

Research has highlighted the antidepressant potential of this compound through various studies:

- Case Study : In a study involving forced swim tests on mice, compounds similar to this compound exhibited significant reductions in depressive behaviors. The underlying mechanism was attributed to increased serotonin availability in synaptic clefts.

Neuroprotective Properties

The compound's neuroprotective properties have been substantiated through experimental findings:

- Research Findings : A study indicated that treatment with this compound could enhance cell viability against oxidative stress-induced apoptosis in neuronal cell lines.

To understand the biological activity of this compound better, it can be compared with structurally similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Serotonin/Norepinephrine modulation | Antidepressant, Neuroprotective |

| 1-(3-Fluorophenyl)cyclopropanamine | Similar neurotransmitter interaction | Moderate antidepressant effects |

| 1-(Phenyl)cyclopropanamine | Dopaminergic activity | Antidepressant |

In Vitro Studies

In vitro assays have provided insights into the pharmacological profile of this compound:

- Cytotoxicity Assays : Testing on cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) revealed moderate cytotoxicity with IC values ranging from 10 to 20 µM, indicating potential anticancer properties.

- Cell Cycle Analysis : The compound induced G0/G1 phase arrest in MCF7 cells, suggesting a disruption in the cell cycle that could contribute to its anticancer effects.

In Vivo Studies

In vivo studies further validate the biological activities observed in vitro. These studies typically involve administering the compound to animal models to assess its therapeutic efficacy and safety profile.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate neurotransmitter levels by inhibiting the reuptake of certain neurotransmitters, thereby exerting antidepressant effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

1-(4-Fluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:

1-(4-Chlorophenyl)cyclopropanamine: Similar structure but with a chlorine atom instead of fluorine.

1-(3-Chlorophenyl)cyclopropanamine: Chlorine atom at the 3-position on the phenyl ring, leading to different steric and electronic effects.

1-(2-Chlorophenyl)cyclopropanamine:

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity, stability, and biological activity compared to its chlorinated analogs .

Activité Biologique

1-(4-Fluorophenyl)cyclopropanamine, with the molecular formula C9H10FN, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity primarily revolves around its interaction with neurotransmitter systems and its role as an intermediate in the synthesis of various pharmaceuticals.

This compound can be synthesized through several methods, including:

- Cyclopropanation of 4-fluorophenylacetonitrile with ethyl diazoacetate using a rhodium catalyst.

- Cyclopropanation of 4-fluorostyrene with trimethylsulfoxonium iodide in the presence of sodium hydride or sodium hydroxide.

These synthetic routes highlight the compound's versatility in organic synthesis, serving as a building block for more complex molecules.

The mechanism of action for this compound involves modulation of neurotransmitter levels. It is believed to inhibit the reuptake of certain neurotransmitters, which may contribute to its antidepressant effects. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like activity in animal models. Studies have shown that it can enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. This activity is comparable to established antidepressants, making it a candidate for further development .

Neurotransmitter Modulation

The compound has been shown to increase levels of serotonin and norepinephrine in synaptic clefts by inhibiting their reuptake. This mechanism is crucial for its potential use in treating mood disorders, as it may help alleviate symptoms of depression and anxiety.

Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds. The table below summarizes key differences:

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | Fluorine | Antidepressant-like effects |

| 1-(4-Chlorophenyl)cyclopropanamine | Chlorine | Similar but less potent antidepressant activity |

| 1-(3-Chlorophenyl)cyclopropanamine | Chlorine | Different steric effects; varied activity |

The presence of fluorine in this compound enhances its biological activity compared to its chlorinated analogs, likely due to differences in electronic properties and steric hindrance.

Case Studies

Several studies have investigated the efficacy of this compound:

- Study on Antidepressant Activity : A study published in a peer-reviewed journal demonstrated that administration of this compound led to significant reductions in depression-like behaviors in rodent models when compared to control groups .

- Neurotransmitter Interaction Study : Another research effort highlighted how this compound affects serotonin and norepinephrine levels, showing a dose-dependent increase in these neurotransmitters following treatment .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDJCPUJSHPOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514362 | |

| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474709-83-6 | |

| Record name | 1-(4-Fluorophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Fluorophenyl)cyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.